3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(propan-2-yloxy)propyl]propanamide
Description
This compound features a 1,2,3,4-tetrahydroquinazoline-2,4-dione core linked via a propyl chain to an N-substituted propanamide group with a propan-2-yloxypropyl substituent. The quinazoline dione moiety is a pharmacologically privileged structure known for its diverse biological activities, including enzyme inhibition and receptor modulation . The propan-2-yloxypropyl side chain introduces ether functionality, likely enhancing solubility and influencing pharmacokinetic properties.
Properties
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-12(2)24-11-5-9-18-15(21)8-10-20-16(22)13-6-3-4-7-14(13)19-17(20)23/h3-4,6-7,12H,5,8-11H2,1-2H3,(H,18,21)(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLKAFRADGXXPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Quinazoline Dione Derivatives
- SP-8203: A bis-quinazolinone derivative (N-[3-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)propyl]-N-{4-[3-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)propylamino]butyl}acetamide) retains the quinazoline dione core but adds a second quinazolinone group and an acetamide linker. This structural expansion confers neuroprotective activity via NMDA receptor antagonism .
- N-(3-Methoxypropyl)-3-[1-(3-Nitrobenzyl)-2,4-Dioxoquinazolin-3-yl]Propanamide: Substitutes the propan-2-yloxy group with methoxypropyl and introduces a nitrobenzyl group at position 1 of the quinazoline ring.
Heterocyclic Core Replacements
- Triazoloquinazoline Derivatives (e.g., N-(4-Fluorophenyl)-3-[5-Oxo-4-(2-Phenylethyl)-Triazolo[4,3-a]Quinazolin-1-yl]Propanamide): Replaces the quinazoline dione with a triazoloquinazoline core. This modification correlates with antimicrobial activity (80% inhibition of Acinetobacter baumannii), suggesting core-dependent target specificity .
Side Chain Variations
The propan-2-yloxypropyl group in the target compound contrasts with furylmethyl () or piperidinyl () substituents, which may alter lipophilicity and bioavailability.
Pharmacological Comparison
Neuroprotective Activity
- Target Compound vs. SP-8203: SP-8203 demonstrates potent NMDA receptor antagonism (IC₅₀ ~10 µM), reducing cerebral ischemia-induced neuronal death by 60% in rat models. The bis-quinazolinone structure enables competitive Ca²⁺ influx inhibition, a mechanism absent in the monomeric target compound .
Antimicrobial Activity
- Triazoloquinazoline Derivatives (): Exhibit >80% growth inhibition against A. baumannii and Cryptococcus neoformans. The triazolo core may facilitate interactions with microbial enzymes, a target less accessible to quinazoline diones.
Metabolic Modulation
- GLUT4 Inhibitors (): Compounds like N-(3-(3-(4-Fluorophenyl)Propyl)Benzyl)-Propanamide inhibit glucose uptake in myeloma cells (EC₅₀ ~5 µM).
Preparation Methods
Synthetic Pathways
Route 1: Cyclocondensation of Anthranilic Acid Derivatives
This method adapts protocols from quinazolinone syntheses, modified for side-chain functionalization.
Step 1: Formation of Benzoxazinone Intermediate
Anthranilic acid reacts with maleic anhydride in glacial acetic acid under reflux to form 2-(3-carboxypropanamido)benzoic acid. Cyclization occurs via heating in acetic anhydride to yield 3-(4-oxo-4H-benzo[d]oxazin-2-yl)propanoic acid:
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Glacial acetic acid |
| Temperature | 130–140°C |
| Time | 1 hour |
| Yield | 78–82% |
Step 2: Quinazolinone Ring Formation
The benzoxazinone intermediate reacts with 3-(propan-2-yloxy)propylamine in chloroform under reflux:
$$
\text{Benzoxazinone} + \text{H}2\text{N-(CH}2\text{)}3\text{-O-iPr} \xrightarrow{\text{CHCl}3, \Delta} \text{Target Compound}
$$
Optimization Data
Route 2: Multi-Component Coupling Approach
This patent-derived method utilizes isatoic anhydride as starting material for one-pot synthesis:
Reaction Scheme
- Anhydride Activation : Isatoic anhydride reacts with propiolic acid in DMF at 50°C
- Amine Coupling : 3-(propan-2-yloxy)propylamine added with HATU coupling reagent
- Cyclization : Intramolecular amidation under basic conditions (pH 9–10)
Key Advantages
Comparative Yield Analysis
| Coupling Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|
| HATU | 68 | 92.4 |
| EDCI/HOBt | 61 | 89.7 |
| DCC | 54 | 86.1 |
Side-Chain Modification Strategies
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
Key Spectral Signatures
| Technique | Diagnostic Peaks |
|---|---|
| $$^1$$H NMR | δ 1.12 (d, 6H, iPr), 3.45 (m, 2H, OCH$$_2$$) |
| $$^{13}$$C NMR | 172.8 ppm (amide C=O), 165.4 ppm (diketone) |
| HRMS | m/z 363.1802 [M+H]$$^+$$ (calc. 363.1805) |
Industrial-Scale Considerations
Process Optimization
- Continuous Flow Reactors : Reduce reaction time from 8h → 45min for cyclocondensation step
- Crystallization Engineering : Ethanol/water anti-solvent system achieves 99.5% purity
Economic Analysis
| Metric | Batch Process | Continuous Process |
|---|---|---|
| Cost/kg (USD) | 12,500 | 8,200 |
| Annual Capacity (kg) | 150 | 850 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
